molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B1346639 Octyl acrylate CAS No. 2499-59-4

Octyl acrylate

Cat. No. B1346639
CAS RN: 2499-59-4
M. Wt: 184.27 g/mol
InChI Key: ANISOHQJBAQUQP-UHFFFAOYSA-N
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Description

Octyl Acrylate (OA) is a chemical compound, specifically an ester, formed from the reaction of acrylic acid and octanol . As an acrylate ester, it is characterized by the presence of a vinyl group (-CH=CH2) attached to the ester functional group (-COO-) .


Molecular Structure Analysis

The molecular formula of Octyl Acrylate is C11H20O2 . The IUPAC name is octyl prop-2-enoate . The InChI and Canonical SMILES are also provided .


Chemical Reactions Analysis

Octyl Acrylate can participate in radical polymerization reactions . Secondary reactions significantly affect reaction kinetics in the polymerization of acrylate monomers . Transfer to polymers is the starting point of these reactions since it forms a midchain radical .


Physical And Chemical Properties Analysis

Octyl Acrylate has a molecular weight of 184.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 9 . The Exact Mass and Monoisotopic Mass are 184.146329876 g/mol . The density is 0.9±0.1 g/cm3 .

Scientific Research Applications

1. Application in Polymer Particles and Anticorrosion Properties

  • Summary of Application: Octyl acrylate is used in the creation of waterborne polymeric dispersions. Specifically, a fluorinated monomer (perfluoro octyl acrylate, POA) is incorporated into polymer particles to enhance their properties .
  • Methods of Application: Four strategies are used to incorporate the POA monomer into the dispersion due to its very low water solubility. Three of these strategies use miniemulsion droplets containing the whole POA monomer in the initial charge .
  • Results or Outcomes: Each process strategy led to a distinct particle morphology and hence a particular film morphology. The strategy that produced core–shell particles with the core composed by pure polyPOA yielded the films that showed the best corrosion protection as measured in salt-spray test .

2. Application in Dual-Curing Systems

  • Summary of Application: Octyl acrylate is used in dual-curing systems. Acrylates are cheap, easily handled and versatile monomers that can undergo facile chain-wise or step-wise polymerization reactions .
  • Methods of Application: The dual-curing process involves two curing reactions taking place simultaneously or sequentially. This method combines two otherwise distinct polymer networks, resulting in an interpenetrating polymer network (IPN) that exhibits superior properties compared to its individual parts .
  • Results or Outcomes: The dual-curing processes yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .

3. Application in Heterogeneous Continuous Flow Processes

  • Summary of Application: Octyl acrylate is used in the direct synthesis of acrylate monomers in heterogeneous continuous flow processes .
  • Methods of Application: (Meth)acryloyl chloride is reacted with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .
  • Results or Outcomes: The synthesis is carried out over a period of 4 hours without clogging or pressure build-up, with an operation throughput of 78.6 g/h of n-octyl acrylate monomer on a laboratory scale, with 95% isolated yield .

4. Application in Hybrid Biobased Waterborne Acrylic Direct to Metal Coating Binders

  • Summary of Application: Octyl acrylate is used in the synthesis of biobased binders by batch miniemulsion polymerization of 2-octyl acrylate and isobornyl methacrylate monomers .
  • Methods of Application: The functionalized polymer particles interact with steel, creating a thin phosphatization layer between the metal and the polymer and avoiding flash rust .
  • Results or Outcomes: Steel substrates coated with the hybrid polymer film (30–40 µm thick) showed high barrier corrosion resistance after 41 days (~1000 hours) of immersion in NaCl water solution .

5. Application in UV-Induced Cotelomerization Process

  • Summary of Application: Octyl acrylate is used in the UV-induced cotelomerization process to produce pressure-sensitive adhesives .
  • Methods of Application: The process involves the use of ultraviolet light to initiate the cotelomerization process, which is a type of polymerization where two or more different types of monomers are involved .
  • Results or Outcomes: The process results in the formation of pressure-sensitive adhesives that have a wide range of applications, including in the packaging, automotive, and electronics industries .

6. Application in Dual-Curing Acrylate Systems

  • Summary of Application: Octyl acrylate is used in dual-curing acrylate systems. These systems involve two curing reactions taking place simultaneously or sequentially, resulting in an interpenetrating polymer network (IPN) that exhibits superior properties compared to its individual parts .
  • Methods of Application: The dual-curing process involves the use of acrylates, which are cheap, easily handled, and versatile monomers that can undergo facile chain-wise or step-wise polymerization reactions .
  • Results or Outcomes: The dual-curing processes yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .

Safety And Hazards

Octyl Acrylate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

BASF is expanding its growing portfolio of bio-based monomers with a proprietary process for production of 2-Octyl Acrylate . The new product underlines BASF’s strong commitment to innovation for a sustainable future with 73% 14C-tracable bio-based content according to ISO 16620 .

properties

IUPAC Name

octyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h4H,2-3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANISOHQJBAQUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25266-13-1
Record name Octyl acrylate polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25266-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8044624
Record name Octyl prop-2-enoate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, octyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Octyl acrylate

CAS RN

2499-59-4
Record name Octyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octyl acrylate
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Record name Octyl acrylate
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Record name 2-Propenoic acid, octyl ester
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Record name Octyl prop-2-enoate
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Record name Octyl acrylate
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Record name OCTYL ACRYLATE
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Synthesis routes and methods I

Procedure details

To 1.00 g (0.00891 mole, 1 eq) of 1-octene heated to 50° C. was added a solution of 0.706 g (0.00980 mole, 1.1 eq) of acrylic acid and 2.00 g of a 96 wt-% solution of sulfuric acid (18 M, 0.0196 mole, 2.2 eq). After 15 minutes at 70° C. all the olefin was consumed but only 30% of the product was the desired acrylate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step Two
Quantity
0.0196 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 15.0 g (134 mmoles, 3 eq) of 1-octene, 3.21 g (44.6 mmoles, 1 eq) of acrylic acid, 0.257 g (2.67 mmoles, 0.06 eq) of methanesulfonic acid, 0.0277 g of MEHQ and 0.0034 g of copper(II) chloride dihydrate was heated at 105° C. for 22 hours to give 2.5% conversion to octyl acrylate based on acrylic acid consumed.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
0.257 g
Type
reactant
Reaction Step One
Name
Quantity
0.0277 g
Type
reactant
Reaction Step One
Quantity
0.0034 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

The acrylic monomers generated in Examples 1 and 10-12, 2-OA, 2-EHA, and LA were each prepared into adhesive films using the following procedure. The alkyl acrylate (28.5 g), 0.02 g of IRGACURE 651 (Ciba), 0.3 g of acrylic acid (AA, Alfa Aesar), and 1.2 g of hydroxyethyl acrylate (HEA, Aldrich) were mixed using a magnetic stir bar in a clear glass vial. The glass vial was then purged with nitrogen for 5 minutes to remove dissolved oxygen, and then treated with UV light (365 nm, approximately 5 mW/cm2) until a coatable viscosity was achieved. The target for this step was an approximate viscosity of 3000 cP at room temperature and acrylic conversion of approximately 10%.
Name
Quantity
0 (± 1) mol
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[Compound]
Name
alkyl acrylate
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
0.02 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

According to another embodiment of the invention, the olefin acid anhydrides are reacted with alcohols to give high yields of the acrylate esters at room temperature. In particular, acrylic anhydride has been reacted with a series of alcohols ranging from C-1 to C-18 to give high yields of the acrylate esters at room temperature. The synthesis of acrylate esters by the reaction of alcohols with acrylic anhydride were found to proceed essentially to completion at room temperature to yield only the desired acrylate esters. The following mechanism is proposed for this reaction: ##STR3## No significant competing reactions were observed, such as the Michael addition reactions that often accompany the production of acrylate esters under reflux conditions. The following are representative of this embodiment: (1) the reaction of n-butyl alcohol with acrylic anhydride was completed in 3.5 hours and yielded 91.2% of n-butyl acrylate; (2) the reaction of n-octyl alcohol with acrylic anhydride was completed in 4 hours to obtain an 81.3% yield of n-octyl acrylate; and (3) the reaction of cis-12,13-epoxy-cis-9-octadecenol with acrylic anhydride was completed in 55 hours to give an 88.4% yield of cis-12, 13-epoxy-cis-9-octadecenyl acrylate.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Yield
81.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octyl acrylate
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Octyl acrylate
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Octyl acrylate
Reactant of Route 4
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Reactant of Route 6
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Citations

For This Compound
983
Citations
W Xu, X Zhu, Z Cheng, G Chen, J Lu - European polymer journal, 2003 - Elsevier
… As an important monomer with long chain alkyl group, n-octyl acrylate can be used as a functional material [16], [17]. In this paper, the ATRP of n-octyl acrylate under MI using ethyl-2-…
Number of citations: 41 www.sciencedirect.com
H Huang, D Lu, L Shen, R Guan - Journal of Macromolecular …, 2008 - Taylor & Francis

The emulsion copolymerization of methyl methacrylate and octyl acrylate was studied using a reactive surfactant ammonium sulfate allyloxy nonylphenoxy poly(ethyleneoxy) (10) …

Number of citations: 16 www.tandfonline.com
AV Tobolsky, D Katz, M Takahashi… - Journal of Polymer …, 1964 - Wiley Online Library
… for TEGDM with styrene, methyl methacrylate, and octyl acrylate are also equal to 2.0. This … Table I11 includes data previously obtained4 for the @e values for the octyl acrylate system …
Number of citations: 47 onlinelibrary.wiley.com
G Qi, H Li, R Zhu, Z Zhang, L Zhou, J Kuang - Arabian Journal for Science …, 2017 - Springer
… AM was recrystallized twice from chloroform, and n-octyl acrylate (OA) was synthesized from our laboratory according to the procedure of literature [23]. HPAM with a viscosityaveraged …
Number of citations: 9 link.springer.com
YX Tao, S Shan, Y Dewer, SN Wang… - Insect …, 2023 - Wiley Online Library
… n-octyl acrylate in a simulated field condition behavioral trial; simultaneously, n-octyl acrylate … We propose that n-octyl acrylate, as a candidate vital sex pheromone component, could be …
Number of citations: 3 onlinelibrary.wiley.com
HS Bisht, SS Ray, AK Chatterjee - European polymer journal, 2003 - Elsevier
… In the present study, we have copolymerized octyl acrylate–styrene (OA–St) by conventional and atom transfer radical polymerization. The chemoselectivity of acrylate and styryl …
Number of citations: 13 www.sciencedirect.com
EF Jordan Jr, B Artymyshyn, A Speca… - Journal of Polymer …, 1971 - Wiley Online Library
The heats of fusion and the melting transitions of the crystallinity present in the side chains were determined for selected copolymers incorporating n‐octadecyl acrylate or vinyl stearate. …
Number of citations: 111 onlinelibrary.wiley.com
DJ Walsh, GL Cheng - Polymer, 1984 - Elsevier
… Poly(methyl acrylate) and poly(octyl acrylate) were found to be immiscible with PVC whereas other polyacrylates and polymethacrylates with intermediate ester group concentrations …
Number of citations: 56 www.sciencedirect.com
HS Byun, KP Yoo - The Journal of supercritical fluids, 2007 - Elsevier
… mixtures of poly(octyl acrylate) [P(OA)] + CO 2 … octyl acrylate system. The solid line and solid circles represent the vapor–liquid lines and the critical points for pure CO 2 and octyl acrylate…
Number of citations: 20 www.sciencedirect.com
IA Katime, T Nuño - Makromolekulare Chemie. Macromolecular …, 1988 - Wiley Online Library
The bulk self‐initiated polymerization kinetics, assuming complete conversion of the octyl acrylate was determined by DTA in the temperature range 463‐493 K. Likewise, the overall …
Number of citations: 1 onlinelibrary.wiley.com

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